molecular formula C12H24N2O B13220867 N,N-bis(propan-2-yl)piperidine-4-carboxamide

N,N-bis(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B13220867
M. Wt: 212.33 g/mol
InChI Key: JQFXURJXLHSTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N,N-Bis(propan-2-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a carboxamide group at the 4-position. With the CAS Number 806606-07-5 and a molecular formula of C 12 H 24 N 2 O, it has a molecular weight of 212.33 g/mol [ citation:1 ]. The compound is characterized by its high structural versatility, making it a valuable intermediate in medicinal chemistry and drug discovery research. Research Applications and Potential As a piperidine derivative, this compound is of significant interest in pharmaceutical R&D. Piperidine is a common scaffold in medicinal chemistry, known for its ability to combine with various molecular fragments to create substances with diverse biological activities [ citation:2 ]. Computer-aided evaluations suggest that novel piperidine derivatives can interact with a wide array of biological targets, including enzymes, receptors, and ion channels [ citation:2 ]. This indicates potential research value across multiple therapeutic areas. Piperidine-based compounds have been investigated as potential agents for the treatment of cancer and central nervous system (CNS) diseases, and as local anesthetic and antiarrhythmic agents [ citation:2 ]. Furthermore, structure-activity relationship (SAR) studies on complex molecules containing a piperidine carboxamide moiety have demonstrated their utility in designing potent inhibitors of specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways [ citation:3 ]. The disubstituted amide structure in this compound is a key feature that can be leveraged to explore and optimize interactions with biological targets. Usage Note This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N,N-di(propan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C12H24N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h9-11,13H,5-8H2,1-4H3

InChI Key

JQFXURJXLHSTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(propan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-bis(propan-2-yl)piperidine-4-amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-bis(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

Piperidine-4-carboxamide Derivatives
  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
    • Structure : Piperidine-4-carboxamide core with a naphthyl-ethyl substituent and fluorobenzyl group.
    • Application : Reported as a SARS-CoV-2 inhibitor, demonstrating the role of piperidine carboxamides in antiviral drug discovery .
    • Key Difference : Bulky aromatic substituents enhance target binding but reduce solubility compared to the simpler isopropyl groups in the target compound.
Pyridine-4-carboxamide Derivatives
  • N,N-bis(propan-2-yl)pyridine-4-carboxamide Molecular Weight: 187.15 g/mol (C12H20N2O). Structure: Pyridine ring replaces piperidine, retaining the bis-isopropyl carboxamide group.
  • 3-Benzoyl-N,N-bis(1-methylethyl)-4-pyridinecarboxamide

    • CAS : 88329-47-9; Molecular Weight : 310.39 g/mol (C19H22N2O2).
    • Structure : Additional benzoyl group on the pyridine ring.
    • Application : Used in specialized synthetic routes; the benzoyl group introduces steric hindrance and π-π stacking capabilities absent in the target compound .

Bis-isopropyl Amides with Non-Heterocyclic Cores

Quinazolinone Derivatives
  • 2-[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide CAS: 949394-17-6; Molecular Weight: 373.5 g/mol (C20H27N3O2S). Structure: Propanamide backbone linked to a quinazolinone-sulfanyl moiety. Application: Serves as a versatile scaffold in medicinal chemistry, highlighting the adaptability of bis-isopropyl amides in drug design. The quinazolinone core provides hydrogen-bonding sites, unlike the piperidine analog .
Phosphinic Amides
  • P,P-Bis[4-(dimethylamino)phenyl]-N,N-bis(propan-2-yl)phosphinic amide Molecular Weight: 387.49 g/mol (C22H34N3OP). Structure: Phosphorus-centered tetrahedral geometry with bis-isopropyl amide and dimethylaminophenyl groups. Key Features:
  • Steric Profile : Effective cone angle of 187°, indicating significant steric bulk.
  • Crystal Packing : Weak C–H⋯O and C–H⋯π interactions create herringbone motifs, relevant for materials science applications.
    • Comparison : The phosphorus atom introduces unique electronic and steric properties, making this compound suitable for catalysis, unlike the purely organic target compound .

Pharmacological and Industrial Relevance

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications References
N,N-bis(propan-2-yl)piperidine-4-carboxamide Piperidine Bis-isopropyl carboxamide ~210 (estimated) Potential drug intermediate
N,N-bis(propan-2-yl)pyridine-4-carboxamide Pyridine Bis-isopropyl carboxamide 187.15 Synthetic building block
Quinazolinone-sulfanyl propanamide Quinazolinone Cyclopropyl, sulfanyl, bis-isopropyl 373.5 Medicinal chemistry scaffold
Phosphinic amide ligand Phosphinic amide Bis-isopropyl, dimethylaminophenyl 387.49 Catalyst ligand in Suzuki-Miyaura reactions

Biological Activity

N,N-bis(propan-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with two isopropyl groups and a carboxamide functional group at the 4-position. The molecular formula is C12H25N2OC_{12}H_{25}N_2O, and it typically exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, potentially modulating enzyme activities and exhibiting antimicrobial properties. The exact mechanisms are still under investigation; however, studies suggest that the compound may bind to specific receptors or enzymes, influencing biological pathways related to disease processes.

Potential Biological Targets

  • Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
  • Neurotransmitter Systems : Preliminary investigations indicate interactions with neurotransmitter systems, which may have implications for neuropharmacological applications.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. Its ability to inhibit specific enzymes related to microbial growth has been documented, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies

  • Inhibition of Viral Proteases : A related study highlighted the effectiveness of piperidine derivatives in inhibiting viral proteases associated with coronaviruses. Compounds similar to this compound demonstrated high binding affinities and selectivity against viral enzymes, suggesting potential applications in antiviral drug development .
  • HIV Inhibition : Another study focused on piperidine derivatives as CCR5 antagonists, revealing that modifications similar to those in this compound could enhance metabolic stability and inhibitory activity against HIV .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Features
2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamideContains a chlorinated pyridine ring; different reactivity.
N,N-bis(ethyl)piperidine-4-carboxamideEthyl groups instead of isopropyl; affects solubility and reactivity.
N-benzylpiperidine-4-carboxamideBenzyl substitution alters biological activity profile.

This comparison highlights how variations in substituents can influence chemical behavior and biological properties.

Research Findings Summary

Recent studies have underscored the potential of this compound as a versatile compound in drug discovery:

  • Antimicrobial Activity : Evidence supports its role in inhibiting microbial growth through enzymatic pathways.
  • Neuropharmacological Applications : Its interactions with neurotransmitter systems suggest potential therapeutic uses in treating neurological disorders.
  • Antiviral Potential : Similar compounds have shown efficacy against viral targets, indicating that further research into this compound could yield significant findings in antiviral drug development .

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